4-Sulfocalix arene is a sulfonated derivative of calix arene, featuring four sulfonic acid groups at the para positions of its phenolic units. Its molecular formula is C28H24O16S4, with a molecular weight of approximately 744.72 g/mol. This compound exhibits significant solubility in water due to the presence of sulfonate groups, which enhances its ability to form complexes with various guest molecules. The structure allows for a unique conformation that can encapsulate cations and small organic molecules, making it valuable in supramolecular chemistry .
The biological activity of 4-sulfocalix arene is notable in drug delivery systems and as a potential therapeutic agent. Its ability to form stable complexes with various pharmaceuticals enhances their solubility and efficacy. Additionally, it has been investigated for its antimicrobial properties and potential use in targeting cancer cells through selective binding mechanisms .
Several methods exist for synthesizing 4-sulfocalix arene:
The applications of 4-sulfocalix arene are diverse:
Studies have shown that 4-sulfocalix arene forms stable supramolecular assemblies with cucurbituril and other guests. Techniques such as NMR spectroscopy and dynamic light scattering have been employed to analyze these interactions. The formation of these assemblies is driven by strong outer-surface interactions, including π–π stacking between aromatic rings and electrostatic interactions between sulfonate groups and cations or polar molecules .
Several compounds share structural similarities with 4-sulfocalix arene. Here are some notable examples:
What sets 4-sulfocalix arene apart from these compounds is its specific ability to form stable complexes that enhance drug solubility while maintaining biological activity. Its unique structural features allow for selective binding interactions that can be fine-tuned for specific applications in drug delivery and environmental science.
The synthesis of 4-sulfocalixarene relies on simultaneous dealkylation and sulfonation of p-alkylated precursors. A one-step electrophilic substitution process using concentrated sulfuric acid (H₂SO₄) at 70–100°C for 3–6 hours achieves near-quantitative conversion of p-alkyl calixarenes to sulfonated derivatives. This method eliminates the need for pre-detertiobutylation, as sulfuric acid acts as both a sulfonating agent and a dealkylation catalyst. For example, Shinkai’s protocol yields 66.3% pure p-sulfonatocalixarene after neutralization and recrystallization. Key structural features include:
Table 1: Representative sulfonation conditions and yields
Precursor | Sulfonating Agent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
p-tert-Butylcalixarene | H₂SO₄ (conc.) | 70 | 3 | 66.3 |
p-Methylcalixarene | H₂SO₄ (fuming) | 100 | 6 | 72.1 |
Lower-rim modifications alter the conformational flexibility and binding properties of 4-sulfocalixarene. Stereoselective alkylation using cesium fluoride (CsF) in dimethylformamide (DMF) at 40°C introduces n-butyl, allyl, or ethyl groups with 75–86% yields. Critical outcomes include:
Figure 1: Comparative host-guest binding parameters
Derivative | ΔH° (kJ·mol⁻¹) | TΔS° (kJ·mol⁻¹) | Kₐ (M⁻¹) |
---|---|---|---|
Parent 4-sulfocalixarene | -12.4 | +8.7 | 1.2×10⁴ |
O-Butyl derivative | -9.1 | +14.2 | 3.8×10⁴ |
Covalent polymers incorporating 4-sulfocalixarene leverage upper-rim reactivity for crosslinking. Key strategies include:
Table 2: Properties of supramolecular polymers
Polymer Type | Bridging Unit | Nₐgg | Critical Micelle Concentration (mM) |
---|---|---|---|
Covalent micelle | Acrylamide | 17 | 0.032 |
Photochromic assembly | Dithienylethene | 24 | 0.021 |
Irritant